![molecular formula C12H9NO5 B1668474 Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- CAS No. 75919-69-6](/img/structure/B1668474.png)
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGP-13143 is a bio-active chemical compound known for its significant role in various scientific research fields. It is a customized synthesis product with a molecular formula of C12H9NO5 and a molecular weight of 247.2
Wissenschaftliche Forschungsanwendungen
CGP-13143 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, CGP-13143 is investigated for its potential therapeutic applications, including its role in regulating insulin-like growth factor-1 homeostasis and enhancing neuroprotective effects . In industry, CGP-13143 is utilized in the development of new materials and chemical products .
Vorbereitungsmethoden
The synthesis of CGP-13143 involves several steps and specific reaction conditions. The synthetic route typically includes the use of acetic acid and other reagents to form the desired compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods for CGP-13143 are not widely documented, but they generally involve advanced synthesis technology and capabilities to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
CGP-13143 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of CGP-13143, while reduction reactions may produce reduced forms of the compound .
Wirkmechanismus
The mechanism of action of CGP-13143 involves its interaction with specific molecular targets and pathways. It is known to regulate insulin-like growth factor-1 homeostasis, which plays a crucial role in various physiological processes. CGP-13143 enhances neuroprotective effects and improves neurotrophic function in central nervous system diseases. The exact molecular targets and pathways involved in these effects are still under investigation, but they are believed to include interactions with specific receptors and signaling molecules .
Vergleich Mit ähnlichen Verbindungen
CGP-13143 is unique compared to other similar compounds due to its specific chemical structure and bioactivity. Similar compounds include cyclic glycine-proline, which also belongs to the group of bioactive 2,5-diketopiperazines . CGP-13143 has distinct properties and applications that set it apart from other compounds in this group. Its ability to regulate insulin-like growth factor-1 homeostasis and enhance neuroprotective effects makes it a valuable compound in scientific research .
References
Eigenschaften
CAS-Nummer |
75919-69-6 |
---|---|
Molekularformel |
C12H9NO5 |
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |
InChI-Schlüssel |
XPKFKLSUAKCMOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
75919-69-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CGP 13143 CGP-13143 N-(4-methyl-7-coumarinyl)oxalic acid amide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.